A Technical Guide to 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol: A Versatile Phenolic Mannich Base in Modern Research
A Technical Guide to 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol: A Versatile Phenolic Mannich Base in Modern Research
This in-depth technical guide explores the multifaceted research applications of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, a prominent member of the phenolic Mannich base family. While direct literature on this specific molecule is emerging, its structural motifs are well-represented in a multitude of research applications. This guide will, therefore, draw upon established principles and documented applications of closely related analogs to provide a comprehensive overview of its potential uses for researchers, scientists, and drug development professionals. We will delve into its role as a versatile building block in medicinal chemistry, a ligand in coordination chemistry and catalysis, and as a functional component in polymer science.
Introduction to 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol: A Phenolic Mannich Base
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, with the chemical formula C₁₄H₂₄N₂O, is a trifunctional organic compound featuring a phenol, and two tertiary amine groups.[1] This unique combination of functionalities, arising from the Mannich reaction of 4-ethylphenol, formaldehyde, and dimethylamine, imparts a rich and versatile chemical reactivity to the molecule. Mannich bases, in general, are renowned for their wide-ranging applications, from serving as key intermediates in the synthesis of pharmaceuticals to their use in the development of advanced materials.[2][3][4]
The presence of the phenolic hydroxyl group provides a site for derivatization and imparts antioxidant properties, while the two dimethylaminomethyl substituents act as proton sponges, metal-chelating sites, and reactive handles for further chemical transformations. This guide will explore how these structural features translate into tangible research applications.
Table 1: Physicochemical Properties of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol and a Close Analog
| Property | 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol | 2,6-bis[(dimethylamino)methyl]-4-methylphenol |
| CAS Number | 36805-45-5 | 32857-11-7 |
| Molecular Formula | C₁₄H₂₄N₂O | C₁₃H₂₂N₂O |
| Molecular Weight | 236.35 g/mol | 222.33 g/mol [3] |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
Applications in Medicinal Chemistry and Drug Discovery
Phenolic Mannich bases are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The aminomethyl groups can enhance the bioavailability and pharmacological activity of the parent phenol.
As a Scaffold for Bioactive Molecules
The structural framework of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol makes it an attractive starting point for the synthesis of novel bioactive compounds. The phenolic hydroxyl can be functionalized to introduce various pharmacophores, while the tertiary amine groups can be quaternized to modulate solubility and cell permeability.
Potential Therapeutic Areas:
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Anticancer Agents: Many phenolic Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism often involves the generation of reactive quinone methide intermediates that can alkylate biological macromolecules.
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Antimicrobial Agents: The ability of the aminomethyl groups to interact with microbial cell membranes and the potential for metal chelation contribute to the antimicrobial properties of this class of compounds.
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Anti-inflammatory Agents: The antioxidant properties of the phenol group, combined with the potential to modulate inflammatory pathways, make these compounds interesting candidates for the development of new anti-inflammatory drugs.
Role in Coordination Chemistry and Catalysis
The two dimethylaminomethyl groups, along with the phenolic oxygen, create a tridentate N,N,O-donor ligand system. This structural feature makes 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol and its analogs excellent ligands for a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic and biological properties.
Ligand for Catalytic Metal Complexes
Phenolic Mannich base ligands have been successfully employed in the development of catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenol ring, thus influencing the activity and selectivity of the catalyst.
Potential Catalytic Applications:
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Oxidation Reactions: Metal complexes of phenolic Mannich bases can mimic the active sites of certain metalloenzymes and catalyze a variety of oxidation reactions.
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Polymerization Catalysts: The steric bulk provided by the substituents on the phenol can influence the stereochemistry of polymerization reactions.
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Cross-Coupling Reactions: These ligands can be used to stabilize metal centers in various cross-coupling reactions, which are fundamental in organic synthesis.
Utility in Polymer Science and Materials Chemistry
Phenolic Mannich bases are utilized in polymer chemistry as curing agents, accelerators, and modifiers for various resin systems, most notably epoxy resins. The tertiary amine groups can catalyze the ring-opening polymerization of epoxides, while the phenolic hydroxyl group can also participate in the curing process.
Curing Agent and Accelerator for Epoxy Resins
A closely related compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is a widely used accelerator for the room temperature curing of epoxy resins.[6] The tertiary amine groups facilitate the polymerization process, leading to a cross-linked polymer network. 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, with its two tertiary amine groups and a reactive phenol, is expected to exhibit similar or complementary properties.
Advantages in Polymer Formulations:
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Accelerated Curing: The tertiary amine groups can significantly reduce the curing time of epoxy resins.
-
Improved Mechanical Properties: The incorporation of the rigid phenolic structure can enhance the thermal and mechanical properties of the cured polymer.
-
Functional Additive: The antioxidant nature of the phenol can provide additional stability to the polymer matrix.
Experimental Protocols
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol and its derivatives typically involves the Mannich reaction. Below are representative protocols for the synthesis of phenolic Mannich bases, which can be adapted for the specific target molecule.
Synthesis of a Phenolic Mannich Base (General Procedure)
This protocol describes a general method for the aminomethylation of a phenol.
Materials:
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4-substituted phenol (1 equivalent)
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Aqueous formaldehyde (37 wt. %, 2.2 equivalents)
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Secondary amine (e.g., dimethylamine, 2.2 equivalents)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Dissolve the 4-substituted phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the secondary amine to the cooled solution while stirring.
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Add the aqueous formaldehyde dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
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The product can be isolated by extraction with a suitable organic solvent after neutralization with a base (e.g., sodium hydroxide).
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Mannich Reaction Workflow:
Caption: General workflow for the synthesis of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol.
Conclusion and Future Outlook
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol is a versatile phenolic Mannich base with significant potential for a wide range of research applications. While direct studies on this specific molecule are still emerging, the extensive body of research on its structural analogs provides a strong foundation for its exploration in medicinal chemistry, coordination chemistry, and polymer science. Its trifunctional nature allows for a high degree of chemical modification, making it a valuable building block for the creation of novel molecules with tailored properties. As research in these areas continues to advance, it is anticipated that 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol and its derivatives will play an increasingly important role in the development of new technologies and therapeutic agents.
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Phenol, 2,6-bis((dimethylamino)methyl)-4-methyl- | C13H22N2O | CID 595736. PubChem. [Link]
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Importance of Mannich Bases in Chemistry and Drug Discovery. Preprints.org. [Link]
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Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica. [Link]
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Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | C17H29NO | CID 66609. PubChem. [Link]
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Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl- | C11H17NO | CID 39355. PubChem. [Link]
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Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. NIST WebBook. [Link]
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SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [Link]
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2,4,6-Tris(dimethylaminomethyl)phenol. Wikipedia. [Link]wikipedia.org/wiki/2,4,6-Tris(dimethylaminomethyl)phenol)
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